molecular formula C14H15N3O3 B2674165 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1019095-89-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2674165
CAS No.: 1019095-89-6
M. Wt: 273.292
InChI Key: JWCSGOLYBZPDNI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a carboxamide group and a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin ring contributes to its electron-rich aromatic system, which may enhance metabolic stability and receptor-binding interactions compared to simpler aryl groups. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is frequently employed in medicinal chemistry due to its versatility in forming hydrogen bonds and modulating physicochemical properties such as solubility and lipophilicity .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-7-11(17(2)16-9)14(18)15-10-3-4-12-13(8-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSGOLYBZPDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1,4-benzodioxane-6-amine with various reagents. One common method includes the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with different alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.8

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic uses in treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized below:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer potential of this compound against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant effects noted at concentrations above 10 µM.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential for development as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure combining a pyrazole carboxamide and a benzodioxin group. Below is a systematic comparison with related molecules from peer-reviewed and patent literature:

Pyrazole-Based Analogs

(Molecules, 2014) describes 11 pyrazole carboximidamide derivatives with varying aryl substituents. Key differences include:

  • Substituent Effects : Unlike the target compound’s benzodioxin group, analogs in feature halogenated (e.g., 4-chlorophenyl, 2-bromophenyl) or methoxy-substituted phenyl rings. These substitutions influence lipophilicity (logP) and metabolic stability. For example, chlorophenyl derivatives exhibit higher logP values (~3.5–4.0) compared to the benzodioxin-containing compound, which is predicted to have a logP of ~2.8 due to the oxygen-rich benzodioxin ring .
  • In contrast, the carboxamide group in the target compound is neutral, which may reduce off-target binding but improve membrane permeability .
Compound Class Key Substituent logP (Predicted) Pharmacological Notes
Target Compound Benzodioxin 2.8 Enhanced metabolic stability
(Compound 3) 4-Chlorophenyl 3.9 High CYP450 inhibition potential
(Compound 5) 2-Methoxyphenyl 2.5 Moderate solubility in aqueous media

Benzodioxin-Containing Derivatives

and highlight benzodioxin’s role in complex pharmaceutical agents:

  • Patent Compound () : The invention in describes a benzodioxin-linked indazole-tetrahydrofuran benzamide. While structurally distinct, the benzodioxin moiety here serves as a conformational stabilizer, improving target engagement (e.g., kinase or protease inhibition). The target compound’s simpler architecture may sacrifice selectivity but reduce synthetic complexity .
  • Pyrido-Pyrimidinones (): These molecules pair benzodioxin with piperazine/diazepane rings. Their larger molecular weight (>450 Da) contrasts with the target compound’s compact structure (~315 Da), suggesting differences in bioavailability and blood-brain barrier penetration .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O6SC_{18}H_{17}N_{3}O_{6}S with a molecular weight of approximately 403.4 g/mol. The compound features a pyrazole moiety which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC18H17N3O6SC_{18}H_{17}N_{3}O_{6}S
Molecular Weight403.4 g/mol
InChIInChI=1S/C18H17N3O6S/c1-20-14-5-4-12(10-13(14)17(22)21(2)18(20)23)28(24,25)19-11-3-6-15-16(9-11)27-8-7-26-15/h3-6,9-10,19H,7-8H2,1-2H3

Antidiabetic Potential

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin). For example, derivatives were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The findings indicate that these compounds exhibit significant inhibitory activity against these enzymes, suggesting potential therapeutic applications in managing these conditions .

Anti-inflammatory Activity

The pyrazole nucleus has been recognized for its anti-inflammatory properties. Various pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to N-(2,3-dihydrobenzodioxin) have demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that modifications to the pyrazole structure can enhance anti-inflammatory effects.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been investigated. Compounds containing the pyrazole ring were tested against various bacterial strains including E. coli and S. aureus. Certain derivatives exhibited significant antibacterial activity, indicating their potential use as antimicrobial agents .

Case Studies

  • Synthesis and Screening : A series of new sulfonamides incorporating the benzodioxane moiety were synthesized and screened for their biological activity. The results showed that these compounds could effectively inhibit relevant enzymes associated with T2DM and AD .
  • Anti-inflammatory Testing : In a study evaluating pyrazole derivatives for anti-inflammatory effects, compounds were tested in vivo for their ability to reduce edema in animal models. Some derivatives showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Q & A

What synthetic strategies are commonly employed to prepare N-(2,3-dihydro-1,4-benzodioxin-6-yl) carboxamide derivatives?

Level : Basic
Answer :
The core synthesis involves coupling a 2,3-dihydro-1,4-benzodioxin-6-amine precursor with a carboxylic acid derivative (e.g., acid chlorides or activated esters). For example:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under alkaline conditions (pH 9–10, Na₂CO₃) to form the sulfonamide intermediate .
  • Step 2 : Further functionalization via N-alkylation/aralkylation using alkyl/aryl halides in DMF with LiH as a base catalyst .
  • Characterization : Structures are confirmed via IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (distinct benzodioxin proton signals at δ 4.25–4.22 for methylene groups), and CHN elemental analysis .

How do substituents on the phenyl ring of sulfonamide derivatives affect α-glucosidase inhibitory activity?

Level : Advanced
Answer :
Substituents significantly modulate enzyme affinity. For instance:

  • 3,4-Dimethylphenyl (compound 7k) achieves an IC₅₀ of 81.12 µM against α-glucosidase, outperforming 2,3-dimethylphenyl (7g: 95.64 µM) and 2,5-dimethylphenyl (7i: 86.31 µM) .
  • Mechanism : Methyl groups enhance hydrophobic interactions with the enzyme’s active site, while bulkier substituents may sterically hinder binding. Molecular docking studies suggest that electron-donating groups improve π-π stacking with aromatic residues in the catalytic pocket .

What spectroscopic techniques are critical for structural elucidation of these compounds?

Level : Basic
Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., amide C=O at ~1650 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹) .
  • ¹H-NMR : Benzodioxin methylene protons resonate as a multiplet at δ 4.25–4.22. Aromatic protons appear as distinct signals (e.g., δ 6.55–6.76 for benzodioxin) .
  • CHN Analysis : Validates empirical formulas (e.g., C₂₄H₂₄N₂O₅S for compound 7g) with <0.4% deviation .

How can overlapping NMR signals in N-substituted benzodioxin derivatives be resolved?

Level : Advanced
Answer :
Signal overlap often arises from similar chemical environments (e.g., methylene groups in benzodioxin and alkyl chains):

  • Strategies :
    • Use 2D NMR (COSY, HSQC) to resolve coupled protons.
    • Deuteration : Replace exchangeable protons (e.g., N-H) with deuterium to simplify spectra.
    • Temperature Variation : Adjusting sample temperature can separate merged peaks (e.g., for methyl groups at δ 2.16–2.28 in compound 7g) .

What in vitro models are used to evaluate the anti-diabetic potential of these compounds?

Level : Basic
Answer :

  • α-Glucosidase Inhibition Assay : Compounds are tested against yeast or rat intestinal α-glucosidase, with IC₅₀ values compared to acarbose (reference IC₅₀: 37.38 µM) .
  • Kinetic Studies : Lineweaver-Burk plots determine inhibition type (competitive/non-competitive) .

How can molecular docking guide the optimization of benzodioxin-based enzyme inhibitors?

Level : Advanced
Answer :

  • Target Selection : Dock compounds into crystallized α-glucosidase (PDB ID: 2ZE0) or acetylcholinesterase (PDB ID: 4EY7) active sites.
  • Key Interactions : Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp214 in α-glucosidase) and hydrophobic contacts with nonpolar pockets.
  • Validation : Correlate docking scores (e.g., Glide XP scores) with experimental IC₅₀ values to refine predictive models .

What synthetic challenges arise in scaling up N-alkylation reactions for these derivatives?

Level : Advanced
Answer :

  • Side Reactions : Over-alkylation or decomposition under prolonged heating. Mitigate via controlled stoichiometry (1:1.2 amine:alkyl halide) and low-temperature conditions (0–5°C) .
  • Yield Optimization : Use polar aprotic solvents (DMF, DMSO) and catalytic LiH to enhance reactivity. Typical yields range from 35% (bulky substituents) to 90% (simple alkyl groups) .

How do structural modifications impact lipophilicity and blood-brain barrier permeability?

Level : Advanced
Answer :

  • LogP Calculations : Methyl/ethyl groups increase logP (e.g., compound 7k: logP ~3.2), enhancing BBB penetration. Polar groups (e.g., -OH) reduce logP but improve solubility.
  • In Silico Predictors : Tools like SwissADME predict permeability (e.g., BOILED-Egg model) and guide substituent selection for CNS-targeted agents .

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